molecular formula C13H15N3O2 B13142909 (S)-3-Methyl-2-(quinazolin-4-ylamino)butanoicacid

(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoicacid

Cat. No.: B13142909
M. Wt: 245.28 g/mol
InChI Key: LHNBRZQJEHYCGL-NSHDSACASA-N
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Description

(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid is a chemical compound that features a quinazoline moiety, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid typically involves the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine under reflux conditions to obtain N’-(substituted-2-cyanophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with α-aminophosphonate in a solution containing glacial acetic acid in 2-propanol through microwave irradiation, resulting in the formation of the desired product .

Industrial Production Methods

the use of microwave-assisted synthesis is a promising approach due to its efficiency and ability to produce high yields under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .

Scientific Research Applications

(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Quinazolin-4-ylamino)butanoic acid
  • (Quinazolin-4-ylamino)-acetic acid
  • 4-(4-Ethylphenoxy)butanoic acid
  • 4-(Phenylsulfonyl)butanoic acid

Uniqueness

(S)-3-Methyl-2-(quinazolin-4-ylamino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to act as a tyrosine kinase inhibitor sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

(2S)-3-methyl-2-(quinazolin-4-ylamino)butanoic acid

InChI

InChI=1S/C13H15N3O2/c1-8(2)11(13(17)18)16-12-9-5-3-4-6-10(9)14-7-15-12/h3-8,11H,1-2H3,(H,17,18)(H,14,15,16)/t11-/m0/s1

InChI Key

LHNBRZQJEHYCGL-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21

Origin of Product

United States

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